Terbuprol

Description

BenchChem offers high-quality Terbuprol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terbuprol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

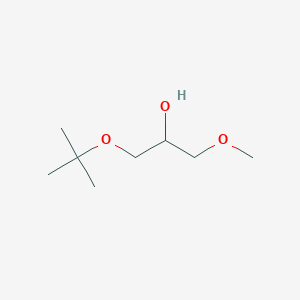

1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9)5-10-4/h7,9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCPBJDUXBCOSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(COC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864349 |

Source

|

| Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-53-9 |

Source

|

| Record name | Terbuprol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NEB4EP7TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Characterization of Terbuprol

A Note to the Reader: The compound "Terbuprol" is not a widely recognized or commercially available substance. This guide, therefore, puts forth a hypothesized chemical structure for Terbuprol based on its nomenclature, suggesting a hybrid of structural features from the known pharmaceutical agents Terbutaline and Probucol. The following sections provide a comprehensive, albeit theoretical, guide to the synthesis and characterization of this novel compound, grounded in established principles of organic chemistry and analytical science. The proposed structure for Terbuprol is 4-(2-(tert-butylamino)-1-hydroxyethyl)-2,6-di-tert-butylphenol.

Introduction to a Novel Phenolic Amine: Terbuprol

The relentless pursuit of novel therapeutic agents necessitates the exploration of new chemical entities. This guide introduces "Terbuprol," a rationally designed molecule featuring a 2,6-di-tert-butylphenol moiety linked to a (tert-butylamino)ethanol side chain. This structure is conceived to merge the antioxidant potential associated with hindered phenols, like Probucol, with the β2-adrenergic receptor agonism characteristic of compounds like Terbutaline[1][2]. The sterically hindered phenol group is anticipated to confer significant antioxidant properties, while the ethanolamine side chain is a well-established pharmacophore for interacting with adrenergic receptors[1].

This document serves as a detailed technical manual for researchers, chemists, and professionals in drug development, outlining a plausible synthetic route and a comprehensive analytical workflow for the characterization of Terbuprol.

A Plausible Synthetic Pathway for Terbuprol

The synthesis of Terbuprol can be envisioned through a multi-step process commencing with commercially available starting materials. The proposed pathway leverages well-established reactions in organic synthesis, ensuring a high degree of feasibility. A common route for synthesizing similar phenolic amines involves the bromination of a substituted acetophenone, followed by nucleophilic substitution with an appropriate amine and subsequent reduction of the ketone.

Experimental Protocol: Synthesis of Terbuprol

Step 1: Bromination of 3',5'-di-tert-butyl-4'-hydroxyacetophenone

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',5'-di-tert-butyl-4'-hydroxyacetophenone in a suitable solvent such as ethyl acetate.

-

Add an acid catalyst, for instance, a catalytic amount of sulfuric acid.

-

Slowly add a brominating agent, such as dibromohydantoin, to the solution while stirring in the dark at room temperature (25°C) for approximately 4 hours[3].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one.

Step 2: Synthesis of 2-(tert-butylamino)-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one

-

Dissolve the crude bromo-acetophenone derivative from Step 1 in a suitable solvent like ethanol.

-

Add an excess of N-tert-butylbenzylamine and heat the mixture to 60-70°C for about 10 hours[4].

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue using column chromatography to obtain the desired amino-ketone intermediate.

Step 3: Reduction to Terbuprol

-

Dissolve the purified amino-ketone from Step 2 in methanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to stir at room temperature for a few hours until completion (monitored by TLC).

-

Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess reducing agent.

-

Adjust the pH to basic (around 9-10) with a suitable base like sodium hydroxide.

-

Extract the final product, Terbuprol, with an organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Terbuprol.

Caption: Proposed synthetic route for Terbuprol.

Comprehensive Characterization of Terbuprol

The structural elucidation and purity assessment of the synthesized Terbuprol would be conducted using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Terbuprol in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Expected Chemical Shifts (δ): Based on the structure of Terbutaline and related phenolic compounds, the following proton signals are anticipated[5][6][7]:

-

A singlet for the nine protons of the tert-butyl group on the amine.

-

A singlet for the eighteen protons of the two tert-butyl groups on the phenol ring.

-

A multiplet for the methine proton adjacent to the hydroxyl group.

-

A multiplet for the methylene protons adjacent to the amine.

-

Singlets for the aromatic protons on the phenol ring.

-

A singlet for the phenolic hydroxyl proton (may be broad and exchangeable with D₂O).

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Signals for the quaternary and methyl carbons of the tert-butyl groups.

-

Signals for the aromatic carbons of the phenol ring.

-

Signals for the carbons of the ethanolamine side chain.

-

| ¹H NMR - Predicted Data for Terbuprol | |

| Proton Environment | Expected Chemical Shift (ppm) |

| (CH₃)₃C-N | ~1.3 |

| (CH₃)₃C-Ar (x2) | ~1.4 |

| Ar-H | ~7.0 |

| CH-OH | ~4.8 |

| CH₂-N | ~3.0 |

| Ar-OH | Broad, variable |

| NH | Broad, variable |

| ¹³C NMR - Predicted Data for Terbuprol | |

| Carbon Environment | Expected Chemical Shift (ppm) |

| (CH₃)₃C -N | ~28 |

| (CH₃)₃ C-Ar | ~30 |

| (CH₃)₃C -Ar | ~35 |

| C H-OH | ~70 |

| C H₂-N | ~50 |

| Aromatic Carbons | 110-160 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded using an ATR-FTIR spectrometer[8].

-

Expected Absorption Bands (cm⁻¹):

-

O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹ due to hydrogen bonding[9][10].

-

N-H stretch (secondary amine): A moderate peak around 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic and aromatic): Peaks in the range of 2850-3100 cm⁻¹[9].

-

C=C stretch (aromatic): Absorptions in the 1500-1600 cm⁻¹ region[10].

-

C-O stretch (phenol and alcohol): Strong bands in the 1000-1250 cm⁻¹ region[9].

-

| Infrared Spectroscopy - Predicted Data for Terbuprol | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol, broad) | 3200 - 3600 |

| N-H (Secondary Amine) | 3300 - 3500 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C (Aromatic) | 1500 - 1600 |

| C-O (Phenol/Alcohol) | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For a non-volatile compound like Terbuprol, ESI-MS is often preferred[11][12][13].

-

Expected Results:

-

Molecular Ion Peak ([M+H]⁺): A prominent peak corresponding to the molecular weight of Terbuprol plus a proton. The calculated molecular weight for C₂₂H₃₉NO₂ is 365.55 g/mol , so the [M+H]⁺ peak would be expected at m/z 366.

-

Fragmentation Pattern: Characteristic fragments would arise from the loss of the tert-butyl group, water, and cleavage of the side chain, similar to what is observed for Terbutaline[14].

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis.

-

Methodology: A reversed-phase HPLC method would be suitable.

-

Column: A C18 column (e.g., 250 x 4.6mm, 5µm particle size)[15].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[15][16].

-

Detection: UV detection at a wavelength where the aromatic ring of Terbuprol absorbs, likely around 220 nm or 276 nm[15][17].

-

Flow Rate: Typically 1 mL/min[15].

-

-

Purity Assessment: The purity of the synthesized Terbuprol can be determined by calculating the peak area percentage from the chromatogram. A single, sharp peak would indicate a high degree of purity.

Caption: Workflow for the characterization of Terbuprol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel, hypothesized compound Terbuprol. By integrating established synthetic methodologies and a suite of modern analytical techniques, this document offers a scientifically rigorous approach for researchers and professionals in the field of drug discovery and development. The successful synthesis and characterization of Terbuprol could pave the way for further pharmacological evaluation of its potential as a dual-action therapeutic agent with both antioxidant and β2-adrenergic agonist properties.

References

-

Algethami, F., Eid, S. M., Kelani, K., & Abd El-Rahman, M. K. (n.d.). ATR-FTIR absorption spectra of bambuterol (green) and terbutaline (black). ResearchGate. Retrieved from [Link]

-

Bricanyl (Terbutaline Sulfate): Uses, Dosage, Side Effects, Interactions, Warning. (n.d.). RxList. Retrieved from [Link]

-

Daniel, D. (n.d.). Fast Analysis of Terbutaline in Pharmaceuticals by CE-MS/MS. Agilent Technologies. Retrieved from [Link]

-

Doc Brown's Chemistry. (2022). Infrared spectrum of phenol. Retrieved from [Link]

- Clare, R. A., Davies, D. S., & Baillie, T. A. (1979). The analysis of terbutaline in biological fluids by gas chromatography electron impact mass spectrometry. Biological Mass Spectrometry, 6(1), 31–37.

- G, S., Kumar, A. P., G, K., & M, S. (2013). RP-HPLC-PDA Method for the Analysis of Terbutaline sulphate in Bulk, Dosage forms and in Dissolution samples. International Journal of Pharmaceutical Sciences and Research, 4(3), 1035-1040.

- Gayo, J., & Moorthy, B. (2022). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. Journal of Food Science and Technology, 59(9), 3329–3338.

- Leferink, J. G., Wagemaker-Engels, I., Maes, R. A., & De Boer, D. (1977). Quantitative analysis of terbutaline in serum and urine at therapeutic levels using gas chromatography—mass spectrometry.

- Hassan, M. (2010). Validated HPLC Method for Separation and Determination of Terbutaline Enantiomers.

-

LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2022, October 4). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- Edwards, H. G. M., & de Matas, M. (2009). Vibrational spectroscopic study of terbutaline hemisulphate. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 169-176.

-

ResearchGate. (n.d.). Mass spectrometry (MS) spectrum of the terbutaline-separated peaks. Retrieved from [Link]

- Wulandari, L., Retnaningtyas, Y., & Hertadi, R. (2021). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder.

-

ResearchGate. (n.d.). Mass spectra recorded using the terbutaline sulfate aerosol drug preparation and salbutamol aerosol drug preparation. Retrieved from [Link]

- Reddy, P., & Sait, S. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Indian Journal of Pharmaceutical Sciences, 74(5), 414–419.

- Imre, T., Csenki, Z., & Fekete, J. (2013). Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies. Microchemical Journal, 107, 112-119.

- Wagle, S. R., Ionescu, C. M., Kovacevic, B., Jones, M., Foster, T., Lim, P., & Lewkowicz, M. (2023). Pharmaceutical Characterization of Probucol Bile Acid–Lithocholic Acid Nanoparticles to Prevent Chronic Hearing Related and Similar Cellular Oxidative Stress Pathologies. Journal of Pharmaceutical Sciences, 112(8), 2269-2280.

- CN102062837A - HPLC Determination of Terbutaline Sulfate Impurity Ⅰ. (n.d.). Google Patents.

-

Wagle, S. R., Ionescu, C. M., Kovacevic, B., Jones, M., Foster, T., Lim, P., & Lewkowicz, M. (2023). Pharmaceutical Characterization of Probucol Bile Acid–Lithocholic Acid Nanoparticles to Prevent Chronic Hearing Related and Similar Cellular Oxidative Stress Pathologies. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (n.d.). I.R spectra of pure drug of Terbutaline sulphate. Retrieved from [Link]

-

SIELC. (n.d.). HPLC Method for Separation of Terbutaline Sulfate, Guaifenesin and Ambroxol on Primesep 200 Column. Retrieved from [Link]

- El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2024). Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. BMC Chemistry, 18(1), 11.

-

Wikipedia. (n.d.). Probucol. Retrieved from [Link]

- S, P., M, S., & G, D. (2017). Formulation and Evaluation of Terbutaline Sulphate Loaded Inhalation Nanoparticles for Pulmonary Drug Delivery. International Journal of Pharmaceutical Sciences Review and Research, 47(2), 10-15.

- CN103145595B - Synthesis method of probucol. (n.d.). Google Patents.

-

ResearchGate. (n.d.). The 1 H NMR spectrum of racemic terbutaline (blue colour, top) and the.... Retrieved from [Link]

- CN115073313B - Method for synthesizing terbutaline sulfate impurity C. (n.d.). Google Patents.

-

ESI-MS of charge-tagged phenols in jet fuel. (2017). RSC Publishing. Retrieved from [Link]

- CN110698335A - Synthesis method of terbutaline intermediate. (n.d.). Google Patents.

-

El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2025). Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents.... Retrieved from [Link]

- Dun, Y. (1999).

- Dodi, G., & D'Agostino, P. A. (2020). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry.

- Jetawattana, S., & Chan, H. K. (2013). In vitro characterisation of terbutaline sulphate particles prepared by thermal ink-jet spray freeze drying. International Journal of Pharmaceutics, 447(1-2), 129-136.

-

Taylor & Francis. (n.d.). Probucol – Knowledge and References. Retrieved from [Link]

- CN114601812A - Probucol composition and preparation method thereof. (n.d.). Google Patents.

- Kumar, A., & Singh, S. (2025). Preformulation Considerations of Terbutaline Sulphate: An Essential Component of Formulation Design. Saudi Journal of Medical and Pharmaceutical Sciences, 11(5), 378-382.

- Harris, R. K., Ghi, P. Y., Puschmann, H., Apperley, D. C., & Griesser, U. J. (2010). Computation and NMR crystallography of terbutaline sulfate. Magnetic Resonance in Chemistry, 48(S1), S103-S114.

-

Pharmacy 180. (n.d.). LDL Oxidation Inhibitors - Probucol (Lorelco) | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR absorption spectra of bambuterol (green) and terbutaline (black). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of Terbutaline sulphate and Carbopol. Retrieved from [Link]

- Ali, A. M. Y., & El-Gindy, A. (2011). Dose emission and aerodynamic characterization of the terbutaline sulphate dose emitted from a Turbuhaler at low inhalation flow.

-

Doc Brown's Chemistry. (2025). Mass spectrum of phenol. Retrieved from [Link]

-

LORELCO® (probucol). (2006, May 9). Retrieved from [Link]

- Nishida, M., & Jimi, S. (2000). Induction of estradiol synthesis by probucol in the adenocarcinoma cells of an ovarian clear cell tumor. Anticancer Research, 20(6B), 4397-4401.

- Beleggia, R., Platani, C., & Tava, A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 897–918.

-

ResearchGate. (n.d.). Chemical structure of terbutaline (β2-adrenoreceptor). Retrieved from [Link]

Sources

- 1. Terbutaline - Wikipedia [en.wikipedia.org]

- 2. Probucol - Wikipedia [en.wikipedia.org]

- 3. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]

- 4. CN115073313B - Method for synthesizing terbutaline sulfate impurity C - Google Patents [patents.google.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hpst.cz [hpst.cz]

- 12. Sci-Hub. The analysis of terbutaline in biological fluids by gas chromatography electron impact mass spectrometry / Biological Mass Spectrometry, 1979 [sci-hub.jp]

- 13. Quantitative analysis of terbutaline by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Determination of Terbutaline Sulfate Impurity Ⅰ [journal11.magtechjournal.com]

Terbuprol's Core Mechanism of Action: A Technical Guide for Drug Development Professionals

Introduction

Terbuprol is a compound with notable effects on lipid metabolism. This guide provides an in-depth analysis of its core mechanism of action, focusing on the biochemical and cellular pathways it modulates. The information presented herein is synthesized from preclinical research and is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Terbuprol's therapeutic potential as a hypolipidemic agent. While the nomenclature in some literature can be ambiguous, this guide will focus on the scientifically elucidated mechanisms attributed to the closely related compound, Terbufibrol, which is a potent modulator of cholesterol homeostasis.

Core Directive: A Dual-Pronged Approach to Cholesterol Reduction

Terbuprol's primary mechanism of action is centered on the regulation of cholesterol metabolism through a dual-pronged approach: the inhibition of hepatic cholesterol synthesis and the modulation of bile acid production. This multifaceted mechanism distinguishes it from other lipid-lowering agents and presents a unique therapeutic profile.

Inhibition of Hepatic Cholesterol Synthesis

Preclinical studies have demonstrated that Terbuprol's analogue, Terbufibrol, effectively inhibits the synthesis of cholesterol in the liver.[1] The primary site of this inhibition occurs at a very early stage in the cholesterol biosynthesis pathway, specifically at a step between the initial precursor, acetate, and the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is a critical distinction from statins, which act further down the pathway by inhibiting HMG-CoA reductase.

The experimental evidence for this specific site of inhibition is derived from in vitro assays using radiolabeled precursors. While Terbufibrol significantly inhibited the incorporation of 14C-labeled acetate into cholesterol, it had minimal effect on cholesterol synthesis when HMG-CoA or mevalonate were used as precursors.[1] This strongly suggests that the enzymatic step(s) between acetate and HMG-CoA are the primary targets.

Diagram: Terbuprol's Site of Action in the Cholesterol Biosynthesis Pathway

Caption: Proposed site of Terbuprol's inhibitory action on cholesterol synthesis.

Inhibition of Cholesterol 7α-Hydroxylase (CYP7A1)

In addition to its effects on cholesterol synthesis, Terbufibrol has been shown to inhibit the activity of cholesterol 7α-hydroxylase in a dose-dependent manner.[1] This enzyme, also known as CYP7A1, is the rate-limiting step in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism and elimination from the body.[2][3]

By inhibiting CYP7A1, Terbuprol can modulate the size and composition of the bile acid pool. This action has complex downstream effects on lipid and glucose homeostasis. The inhibition of bile acid synthesis can lead to a reduction in the intestinal absorption of dietary cholesterol and may also influence the activity of nuclear receptors that regulate lipid metabolism.

Scientific Integrity & Logic: A Self-Validating Mechanistic Framework

The proposed dual mechanism of action for Terbuprol is supported by a logical and self-validating framework of experimental evidence. The causality behind the experimental choices and the trustworthiness of the described protocols are key to understanding its therapeutic potential.

Experimental Causality: Dissecting the Pathway

The choice of radiolabeled precursors in the in vitro cholesterol synthesis assays was crucial for pinpointing the site of inhibition. By observing strong inhibition with acetate but not with downstream intermediates like HMG-CoA and mevalonate, researchers could logically deduce that the target lies early in the pathway.[1]

Furthermore, the investigation into the role of de novo protein synthesis using inhibitors like cycloheximide and actinomycin D provided deeper insight. The finding that the stimulating effect of Terbufibrol on sterol synthesis (a potential compensatory response) was dependent on new protein synthesis suggests that Terbuprol's effects are not due to direct, allosteric enzyme inhibition alone, but likely involve transcriptional or translational regulation of key enzymes in the pathway.[1]

Trustworthiness of Protocols: In Vitro and In Vivo Correlation

The findings from in vitro assays on rat liver cytosols were corroborated by in vivo studies where pretreatment of rats with Terbufibrol led to a stimulation of cholesterol synthesis from acetate and HMG-CoA.[1] This apparent paradox of in vitro inhibition and in vivo stimulation of the pathway highlights a potential feedback mechanism. The initial inhibition of cholesterol synthesis could lead to a compensatory upregulation of the machinery involved in the early steps of the pathway, a phenomenon that requires further investigation.

Experimental Protocols: Methodologies for Mechanistic Elucidation

The following are detailed, step-by-step methodologies for key experiments that have been instrumental in defining the mechanism of action of Terbuprol's analogue, Terbufibrol.

In Vitro Cholesterol Synthesis Assay

Objective: To determine the effect of Terbuprol on the rate of cholesterol synthesis from different radiolabeled precursors in liver homogenates.

Methodology:

-

Preparation of Liver Cytosol:

-

Euthanize male Wistar rats and perfuse the liver with ice-cold saline.

-

Homogenize the liver tissue in a phosphate buffer (pH 7.4) containing sucrose and EDTA.

-

Centrifuge the homogenate at low speed to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed to pellet the mitochondria.

-

The final supernatant represents the liver cytosol, which contains the enzymes for cholesterol synthesis.

-

-

Incubation:

-

Prepare incubation mixtures containing liver cytosol, a cofactor solution (ATP, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound (Terbuprol at various concentrations or vehicle control).

-

Add the radiolabeled precursor: [1-14C]acetate, [2-14C]mevalonate, or [3H]HMG-CoA.

-

Incubate the mixtures at 37°C for a defined period (e.g., 2 hours).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding alcoholic KOH.

-

Saponify the mixture by heating.

-

Extract the non-saponifiable lipids (containing cholesterol) with petroleum ether.

-

Wash the extract and evaporate to dryness.

-

Dissolve the residue in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of cholesterol synthesis as the amount of radiolabel incorporated into the non-saponifiable lipid fraction per unit of protein per unit of time.

-

Cholesterol 7α-Hydroxylase (CYP7A1) Activity Assay

Objective: To measure the effect of Terbuprol on the activity of the rate-limiting enzyme in bile acid synthesis.

Methodology:

-

Microsome Preparation:

-

Prepare liver microsomes from control and Terbuprol-treated rats by differential centrifugation of the liver homogenate.

-

-

Enzyme Assay:

-

Incubate the liver microsomes with a reaction mixture containing NADPH, a NADPH-regenerating system, and a buffer at 37°C.

-

Initiate the reaction by adding the substrate, [4-14C]cholesterol, solubilized with a detergent.

-

Incubate for a specific time (e.g., 20 minutes).

-

-

Product Separation and Quantification:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipids and separate the substrate (cholesterol) from the product (7α-hydroxycholesterol) using thin-layer chromatography (TLC).

-

Visualize the spots by autoradiography and scrape the corresponding areas from the TLC plate.

-

Quantify the radioactivity in the scraped spots using liquid scintillation counting.

-

Calculate the enzyme activity as the amount of 7α-hydroxycholesterol formed per milligram of microsomal protein per minute.

-

Diagram: Experimental Workflow for Assessing Terbuprol's Mechanism

Caption: Workflow for elucidating Terbuprol's dual mechanism of action.

Data Presentation: Summary of Key Findings

The following table summarizes the key quantitative findings from preclinical studies on Terbufibrol, providing a clear comparison of its effects on different aspects of cholesterol metabolism.

| Experimental Parameter | Observation | Significance | Reference |

| In Vitro Cholesterol Synthesis from [14C]-Acetate | Significant inhibition | Indicates blockage of an early step in the cholesterol biosynthesis pathway | [1] |

| In Vitro Cholesterol Synthesis from HMG-CoA | Little to no effect | Rules out direct inhibition of HMG-CoA reductase | [1] |

| In Vitro Cholesterol Synthesis from Mevalonate | No effect | Confirms the site of action is upstream of mevalonate formation | [1] |

| Hepatic Cholesterol 7α-Hydroxylase (CYP7A1) Activity | Dose-related inhibition | Demonstrates a second mechanism of action impacting bile acid synthesis | [1] |

| Effect of Protein Synthesis Inhibitors | Stimulation of sterol synthesis is dependent on de novo protein synthesis | Suggests an indirect mechanism involving gene expression or protein stability | [1] |

Conclusion and Future Directions

The available evidence strongly suggests that Terbuprol, through its analogue Terbufibrol, exerts its hypolipidemic effects via a dual mechanism: the inhibition of an early step in hepatic cholesterol synthesis and the inhibition of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid production. This unique combination of actions warrants further investigation for its potential therapeutic application in dyslipidemia and related cardiovascular diseases.

Future research should focus on:

-

Precise Target Identification: Identifying the specific enzyme(s) between acetate and HMG-CoA that Terbuprol inhibits.

-

Transcriptional and Post-Translational Regulation: Elucidating the molecular mechanisms by which Terbuprol influences the expression and stability of key metabolic enzymes.

-

In Vivo Efficacy and Safety: Conducting comprehensive animal studies to evaluate the long-term efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of Terbuprol.

-

Clinical Translation: Designing and executing well-controlled clinical trials to assess the therapeutic potential of Terbuprol in human subjects with hypercholesterolemia.

By building upon this foundational understanding of its mechanism of action, the scientific community can effectively advance the development of Terbuprol as a novel therapeutic agent for the management of lipid disorders.

References

- Mode of action of terbufibrol (INN)

-

Terbuprol | C8H18O3 | CID 3084129 - PubChem. [Link]

-

Terbufibrol | C20H24O5 | CID 41907 - PubChem. [Link]

-

What is the mechanism of Febuprol? - Patsnap Synapse. [Link]

-

[Investigation of the choleretic action of febuprol on healthy test subjects (author's transl)]. [Link]

-

Inhibition of cholesterol 7 alpha-hydroxylase by an antibody to a male-specific form of cytochrome P-450 from subfamily P450IIC - PMC. [Link]

-

Animal Model for Research - Creative Biolabs. [Link]

-

Cholesterol 7 alpha-hydroxylase - Wikipedia. [Link]

Sources

Terbuprol: Chemical Architecture, Synthesis, and Pharmacological Mechanisms of a Glycerol-Derived Choleretic Agent

Executive Summary

Terbuprol (International Nonproprietary Name: Terbuprolum) is an asymmetric dialkyl ether of glycerol, chemically designated as 1-tert-butoxy-3-methoxy-2-propanol[1]. Originally developed as a targeted choleretic agent, it belongs to a specialized class of synthetic aliphatic ethers designed to stimulate hepatic bile flow[2]. While overshadowed by modern bile acid analogues (e.g., ursodeoxycholic acid), Terbuprol remains a compound of significant structural interest for drug development professionals exploring non-steroidal, bile acid-independent choleretics and green solvent derivatives[3].

This whitepaper provides an authoritative analysis of Terbuprol’s physicochemical properties, process chemistry, and mechanistic pathways, culminating in validated experimental protocols for its synthesis and pharmacological evaluation.

Chemical Architecture and Physicochemical Profiling

Terbuprol’s molecular scaffold consists of a three-carbon glycerol backbone where the terminal hydroxyl groups are substituted with a methyl ether and a bulky tert-butyl ether, leaving the central secondary alcohol intact[1].

Structural Causality in Drug Design

The asymmetric etherification serves two distinct pharmacokinetic purposes:

-

Steric Shielding: The tert-butyl group provides significant steric hindrance, protecting the adjacent carbon from rapid Phase I oxidative metabolism by cytochrome P450 enzymes.

-

Amphiphilic Balance: The combination of lipophilic ether moieties (XLogP3 ~ 0.8) and a polar hydroxyl group (PSA = 38.7 Ų) ensures optimal hepatic uptake while maintaining sufficient aqueous solubility for biliary excretion[1][4]. The free secondary hydroxyl group acts as the critical functional site for Phase II glucuronidation, which is essential for its osmotic choleretic activity[5].

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical parameters of industrial-grade Terbuprol[1][4].

| Property | Value | Experimental / Computational Significance |

| IUPAC Name | 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol | Defines the asymmetric 1,3-dialkoxy substitution. |

| CAS Registry Number | 13021-53-9 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₈H₁₈O₃ | Indicates a fully saturated aliphatic structure. |

| Molecular Weight | 162.23 g/mol | Low molecular weight facilitates rapid membrane diffusion. |

| Density | 0.947 g/cm³ | Liquid state at standard temperature and pressure. |

| Boiling Point | 217.2 °C | High boiling point indicates strong intermolecular hydrogen bonding. |

| Flash Point | 85.2 °C | Critical safety parameter for industrial scale-up. |

| Topological Polar Surface Area (PSA) | 38.7 Ų | Predicts high intestinal absorption and hepatic permeability. |

| Partition Coefficient (XLogP3) | 0.81 | Ideal lipophilicity for hepatic targeting without excessive tissue accumulation. |

Synthesis Methodology and Process Chemistry

The synthesis of asymmetric 1,3-dialkyl glycerol ethers requires stringent regiocontrol to prevent the formation of symmetric byproducts (e.g., 1,3-dimethoxy-2-propanol). The most efficient route utilizes epichlorohydrin as an epoxide-containing building block.

Fig 1. Stepwise synthesis workflow of Terbuprol via epichlorohydrin etherification.

Step-by-Step Synthesis Protocol

Objective: To synthesize high-purity Terbuprol with >95% regioselectivity.

-

Step 1: Methanolysis of Epichlorohydrin

-

Procedure: Charge a dry, nitrogen-purged reactor with anhydrous methanol (3.0 eq) and a catalytic amount of sodium methoxide. Slowly add epichlorohydrin (1.0 eq) dropwise at 0–5 °C.

-

Causality: Low temperatures prevent polymerization of the epoxide. The methoxide ion attacks the less sterically hindered terminal carbon of the epoxide, yielding 1-chloro-3-methoxy-2-propanol.

-

-

Step 2: Epoxide Reformation (In Situ)

-

Procedure: Introduce solid NaOH (1.1 eq) to the mixture.

-

Causality: The base deprotonates the newly formed secondary alcohol, triggering an intramolecular SN2 reaction that ejects the chloride ion and forms a new intermediate: methyl glycidyl ether (1,2-epoxy-3-methoxypropane).

-

-

Step 3: tert-Butylation

-

Procedure: Add anhydrous tert-butanol (5.0 eq) and an acid catalyst (e.g., Amberlyst-15 ion-exchange resin) to the reactor. Heat the mixture to 60 °C for 12 hours.

-

Causality: Acid catalysis is chosen over base catalysis for this step because the bulky tert-butoxide is a poor nucleophile and a strong base, which would favor elimination over substitution. Acidic conditions protonate the epoxide, allowing the weak tert-butanol nucleophile to attack the less hindered carbon, forming Terbuprol.

-

-

Step 4: Purification (Self-Validating Step)

-

Procedure: Neutralize the catalyst, filter, and subject the crude mixture to fractional vacuum distillation. Terbuprol is collected at its specific boiling point under reduced pressure.

-

Validation: Analyze the fraction via ¹H-NMR and GC-MS. The presence of a singlet at ~1.2 ppm (9H, tert-butyl) and a singlet at ~3.4 ppm (3H, methoxy) confirms the asymmetric structure.

-

Pharmacodynamics: The Choleretic Mechanism

Terbuprol functions as a bile acid-independent choleretic . Unlike endogenous bile acids that stimulate bile flow by forming micelles, aliphatic ethers like Terbuprol exert their effects through osmotic gradients and modulation of hepatocyte membrane transporters[5][6].

Mechanism of Action

-

Hepatic Uptake & Phase II Metabolism: Upon systemic circulation, Terbuprol is rapidly absorbed by hepatocytes. The free secondary hydroxyl group acts as a substrate for UDP-glucuronosyltransferases (UGTs), converting the lipophilic drug into a highly polar, water-soluble glucuronide conjugate.

-

Canalicular Secretion: The glucuronide conjugate is actively pumped across the canalicular membrane into the bile ducts via Multidrug Resistance-associated Protein 2 (MRP2).

-

Osmotic Choleresis: The accumulation of Terbuprol-glucuronide in the bile canaliculus creates a potent osmotic driving force. This obligates the passive paracellular and transcellular movement of water and electrolytes (Na+, Cl-) into the biliary tree, significantly increasing bile volume without altering the endogenous bile acid pool[5].

Fig 2. Pharmacological pathway of Terbuprol-induced bile acid-independent choleresis.

Preclinical Validation: Biliary Excretion Protocol

To rigorously validate the choleretic efficacy of Terbuprol, an in situ perfused rat liver model is utilized. This protocol is designed to be self-validating by incorporating clearance markers to distinguish between canalicular and ductular bile flow.

Step-by-Step Experimental Methodology

-

Step 1: Animal Preparation and Cannulation

-

Fast male Wistar rats (250-300g) for 12 hours. Anesthetize using pentobarbital (50 mg/kg IP).

-

Perform a laparotomy. Cannulate the common bile duct with PE-10 tubing to collect bile. Cannulate the portal vein for perfusion.

-

Causality: Fasting depletes endogenous bile acid reserves, ensuring baseline bile flow is stable and minimizing background noise.

-

-

Step 2: Erythritol Clearance Setup (Validation Control)

-

Administer ¹⁴C-erythritol via the perfusate.

-

Causality: Erythritol passively enters canalicular bile but cannot cross downstream ductular epithelium. An increase in erythritol clearance parallel to bile flow definitively proves that Terbuprol stimulates canalicular (hepatocyte-driven) choleresis rather than ductular secretion[5].

-

-

Step 3: Drug Administration

-

Establish a baseline bile flow for 30 minutes.

-

Infuse Terbuprol (dissolved in a saline/DMSO vehicle) at a rate of 10 µmol/min/kg. Run a parallel vehicle-only control group.

-

-

Step 4: Data Collection and Analysis

-

Collect bile in pre-weighed tubes at 10-minute intervals for 120 minutes.

-

Measure bile volume gravimetrically (assuming density = 1.0 g/mL).

-

Analyze bile samples via LC-MS/MS to quantify the concentration of unchanged Terbuprol vs. Terbuprol-glucuronide.

-

Expected Outcome: Bile flow should increase linearly with the biliary excretion rate of the Terbuprol-glucuronide conjugate, validating the osmotic mechanism.

-

Conclusion

Terbuprol represents a structurally elegant approach to modulating hepatic function. By leveraging a glycerol backbone flanked by asymmetric ether linkages, the molecule achieves the precise lipophilicity required for hepatic targeting while resisting rapid degradation. Its mechanism—relying on Phase II conjugation to drive osmotic, bile acid-independent choleresis—provides a robust framework for researchers developing novel therapeutics for cholestatic disorders or investigating the pharmacological utility of green glycerol derivatives.

References

-

PubChem. "Terbuprol | C8H18O3 | CID 3084129 - PubChem". National Institutes of Health (NIH). Available at: [Link]

-

García, J. I., et al. "Quantitative structure–property relationships prediction of some physico-chemical properties of glycerol based solvents". Green Chemistry (ResearchGate). Available at:[Link]

-

National Center for Biotechnology Information. "Choleretic and diuretic properties of dihydroxydibutyl ether in the rat". PubMed. Available at:[Link]

-

National Center for Biotechnology Information. "A study on the mechanism of the choleretic effect of proglumide". PubMed. Available at:[Link]

Sources

- 1. Terbuprol | C8H18O3 | CID 3084129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Choleretic and diuretic properties of dihydroxydibutyl ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [A study on the mechanism of the choleretic effect of proglumide] - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbuprol: A Technical Guide to Investigating its Cholestatic Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of Terbuprol (IUPAC name: 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol), a potential choleretic agent. Although Terbuprol was developed as a choleretic, it was never marketed, and publicly available data on its specific biological effects are scarce. This guide, therefore, takes a proactive and predictive approach, outlining the fundamental principles of choleresis and providing a detailed roadmap of in vitro and in vivo methodologies to fully characterize the biological activity of Terbuprol or any novel choleretic compound. We will delve into the potential mechanisms of action, robust experimental protocols, and the critical data interpretation necessary for advancing such a compound in a drug development pipeline.

Introduction to Terbuprol and Choleresis

Terbuprol is a chemical entity identified as a choleretic agent, a substance that increases the volume of bile secreted by the liver.[1] Bile is a complex fluid essential for the digestion and absorption of fats and fat-soluble vitamins in the small intestine, as well as for the elimination of endogenous waste products and xenobiotics. The process of bile formation, known as choleresis, is a key function of the liver.

The chemical structure of Terbuprol, 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol, suggests it is a relatively small, ether-containing alcohol. This structure does not immediately place it into a common class of bile acid-like choleretics. Therefore, its mechanism of action is likely to be distinct and warrants a thorough investigation.

This guide will provide the scientific framework to explore the following key questions regarding Terbuprol's biological activity:

-

What is the precise mechanism by which Terbuprol stimulates bile flow?

-

Does it act on hepatocytes, cholangiocytes, or both?

-

What are its molecular targets within the liver?

-

What is its efficacy and safety profile in preclinical models?

Potential Mechanisms of Choleresis

An increase in bile flow can be achieved through several mechanisms. Understanding these is crucial for designing experiments to elucidate the action of Terbuprol.

2.1. Bile Salt-Dependent Choleresis

This process is driven by the active secretion of bile acids from hepatocytes into the canaliculi. The osmotic gradient created by this secretion draws water and electrolytes into the bile, increasing its volume. A compound could enhance this by:

-

Upregulating bile acid synthesis: Increasing the expression or activity of enzymes in the bile acid synthesis pathway, such as cholesterol 7α-hydroxylase (CYP7A1).[2]

-

Enhancing bile acid uptake: Increasing the activity of basolateral transporters like the Na+-taurocholate cotransporting polypeptide (NTCP).

-

Promoting bile acid efflux: Upregulating the activity of canalicular transporters such as the bile salt export pump (BSEP/ABCB11).[3]

2.2. Bile Salt-Independent Choleresis

This component of bile flow is driven by the secretion of other organic and inorganic solutes, such as glutathione and bicarbonate. Potential mechanisms for a choleretic agent include:

-

Modulating ion transport: Activating ion channels and transporters in hepatocytes and cholangiocytes, leading to increased water movement.

-

Altering membrane fluidity: Changes in the lipid composition of the canalicular membrane can influence the activity of transporters.

-

Activating signaling pathways: Activating intracellular signaling cascades, such as those involving cyclic AMP (cAMP), which can stimulate transporter activity.

2.3. Choleretic Action on Cholangiocytes

Cholangiocytes, the epithelial cells lining the bile ducts, can modify the volume and composition of bile. A choleretic agent might act on these cells by:

-

Stimulating bicarbonate secretion: The "bicarbonate umbrella" protects cholangiocytes from the cytotoxic effects of bile acids. Increased bicarbonate secretion also contributes to bile volume.

-

Modulating water transport: Upregulating aquaporin water channels.

The following diagram illustrates the key cellular players and pathways in choleresis.

Caption: Overview of Hepatic and Cholangiocytic Mechanisms of Choleresis.

In Vitro Methodologies for Assessing Choleretic Activity

A tiered approach, starting with in vitro assays, is recommended to efficiently screen and characterize the biological activity of Terbuprol.

3.1. Sandwich-Cultured Hepatocytes (SCHs)

This model is a cornerstone for studying hepatobiliary transport.[4][5] Hepatocytes are cultured between two layers of collagen, allowing them to form functional bile canaliculi.

Protocol: Biliary Excretion Index (BEI) Assay in SCHs

-

Cell Culture: Plate primary human or rat hepatocytes on collagen-coated plates. After cell attachment, overlay with a second layer of collagen to form the "sandwich."

-

Compound Incubation: Treat the SCHs with various concentrations of Terbuprol for a predetermined time (e.g., 24 hours).

-

Probe Substrate Incubation: Incubate the cells with a fluorescent or radiolabeled probe substrate for a key transporter (e.g., taurocholate for BSEP).

-

Sample Collection:

-

With Ca2+ (Total Accumulation): Lyse the cells in the presence of Ca2+ to measure the total intracellular and intracanalicular accumulation of the probe.

-

Without Ca2+ (Intracellular Accumulation): Lyse the cells in a Ca2+-free buffer to disrupt tight junctions and release the canalicular content, allowing for the measurement of only intracellular accumulation.

-

-

Quantification: Measure the amount of probe in the lysates using an appropriate method (e.g., fluorescence plate reader, liquid scintillation counting).

-

Calculation of BEI: BEI (%) = [ (Total Accumulation - Intracellular Accumulation) / Total Accumulation ] * 100

An increase in the BEI in the presence of Terbuprol would suggest an enhancement of biliary efflux.

3.2. Isolated Perfused Liver (IPL)

The IPL model provides a more integrated system to study hepatic disposition and biliary excretion.

Protocol: Assessment of Choleretic Effect in IPL

-

Surgical Preparation: Isolate the liver from a rat or mouse while maintaining its vascular and biliary connections.

-

Perfusion: Perfuse the liver with an oxygenated, nutrient-rich buffer through the portal vein at a constant flow rate.

-

Bile Collection: Cannulate the bile duct to collect bile samples at regular intervals.

-

Compound Administration: Introduce Terbuprol into the perfusion medium at different concentrations.

-

Analysis:

-

Measure the bile flow rate gravimetrically.

-

Analyze the bile for the concentration of bile acids, cholesterol, and phospholipids.

-

Analyze the perfusate for liver enzyme leakage (e.g., ALT, AST) as a measure of toxicity.

-

A dose-dependent increase in bile flow would confirm the choleretic activity of Terbuprol.

3.3. Transporter-Specific Assays

To pinpoint the molecular targets of Terbuprol, assays using cell lines overexpressing specific hepatic transporters are essential.

Protocol: Transporter Uptake/Efflux Assay

-

Cell Lines: Use cell lines (e.g., HEK293, CHO) stably transfected with a single transporter of interest (e.g., NTCP, BSEP, MRP2).

-

Assay Procedure:

-

Uptake: Plate the cells and incubate them with a radiolabeled or fluorescent substrate for the transporter in the presence or absence of Terbuprol. Measure the intracellular accumulation of the substrate.

-

Efflux: Pre-load the cells with the substrate and then measure its efflux into the medium over time in the presence or absence of Terbuprol.

-

-

Data Analysis: Calculate the rate of transport and determine if Terbuprol acts as a substrate, inhibitor, or activator of the transporter.

This will provide direct evidence for the interaction of Terbuprol with specific transporters.

The following diagram outlines the in vitro experimental workflow.

Caption: In Vitro Workflow for Characterizing a Choleretic Agent.

In Vivo Evaluation of Choleretic Activity

Animal models are indispensable for assessing the physiological effects and safety of a potential choleretic agent.

4.1. Bile Fistula Rat/Mouse Model

This is the gold standard for directly measuring bile flow and composition in a living organism.[3]

Protocol: Bile Flow and Composition Analysis

-

Surgical Procedure: Anesthetize the animal and cannulate the common bile duct to divert bile flow to an external collection tube.

-

Compound Administration: Administer Terbuprol via an appropriate route (e.g., intravenous, oral gavage).

-

Bile Collection: Collect bile samples at regular intervals before and after compound administration.

-

Analysis:

-

Measure bile flow rate.

-

Analyze bile for total bile acids, specific bile acid species (using LC-MS/MS), cholesterol, phospholipids, and electrolytes.

-

Monitor physiological parameters (heart rate, blood pressure).

-

-

Data Interpretation: A significant increase in bile flow and/or a change in bile composition following Terbuprol administration would confirm its in vivo choleretic activity.

4.2. Disease Models of Cholestasis

To assess the therapeutic potential of Terbuprol, it should be tested in animal models of cholestatic liver disease.

-

Bile Duct Ligation (BDL) Model: A surgical model of obstructive cholestasis.[3]

-

Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis: A chemical model of intrahepatic cholestasis.

In these models, the efficacy of Terbuprol would be evaluated by its ability to reduce serum markers of liver injury (ALT, AST, bilirubin) and improve liver histology.

Toxicology and Safety Assessment

Given that Terbuprol was never marketed, a thorough toxicological evaluation is paramount.

-

In Vitro Cytotoxicity: Assess the cytotoxicity of Terbuprol in primary hepatocytes and other relevant cell lines.

-

Acute and Chronic In Vivo Toxicity: Conduct dose-ranging studies in rodents to determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.

-

Safety Pharmacology: Evaluate the effects of Terbuprol on the cardiovascular, respiratory, and central nervous systems.

Summary and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the biological activity of Terbuprol. The lack of existing data necessitates a foundational approach, starting from basic in vitro screening to more complex in vivo efficacy and safety studies. By following the outlined methodologies, researchers can rigorously characterize the choleretic properties of Terbuprol, elucidate its mechanism of action, and determine its potential as a therapeutic agent for cholestatic liver diseases. The successful execution of these studies will be critical in deciding the future trajectory of this intriguing, yet understudied, compound.

References

-

Ansede, J. H., Smith, W. C., & Brouwer, K. L. (2010). An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 38(5), 885–892. [Link]

-

Donkers, J. M., van der Meer, A. J., & van der Sluis, R. J. (2019). Rodent models of cholestatic liver disease: A practical guide for translational research. World journal of gastroenterology, 25(33), 4811–4833. [Link]

-

Inxight Drugs. (n.d.). TERBUPROL. Retrieved March 30, 2026, from [Link]

-

LaRusso, N. F., & Gores, G. J. (2000). Experimental models to study cholangiocyte biology. Journal of hepatology, 32(1 Suppl), 195–203. [Link]

-

Ansede, J. H., Smith, W. C., & Brouwer, K. L. (2010). An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 38(5), 885–892. [Link]

-

Chiang, J. Y. (2013). Bile acid metabolism and signaling. Comprehensive Physiology, 3(3), 1191–1212. [Link]

-

Vinken, M., & Maes, M. (2018). In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist. Archives of toxicology, 92(3), 1031–1041. [Link]

-

Al-Eryani, L., Wahlang, B., & Falkner, K. C. (2022). Animal Models to Study Bile Acid Metabolism. Methods in molecular biology (Clifton, N.J.), 2505, 239–272. [Link]

-

Jiménez-López, J. M., & Cuezva, J. M. (2024). A novel model to study mechanisms of cholestasis in human cholangiocytes reveals a role for the SIPR2 pathway. Hepatology (Baltimore, Md.), 79(3), 569–584. [Link]

-

PubChem. (n.d.). Terbuprol. Retrieved March 30, 2026, from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbuprol discovery and origin

Terbuprol (1-tert-Butoxy-3-methoxy-2-propanol): From Choleretic Drug Candidate to Green Solvent Platform

Executive Summary

Terbuprol represents a unique case study in chemical repurposing. Originally investigated as a choleretic agent to stimulate hepatic bile production, it was never brought to market. However, the compound has recently experienced a renaissance as a glycerol-derived "green solvent." This whitepaper provides an in-depth technical analysis of Terbuprol's origins, mechanistic pharmacology, physico-chemical properties, and modern synthesis protocols, serving as a comprehensive guide for researchers and drug development professionals.

Introduction: The Dual Identity of Terbuprol

Terbuprol, chemically designated as 1-tert-butoxy-3-methoxy-2-propanol (CAS: 13021-53-9), is an asymmetric dialkyl ether of glycerol. Historically, drug discovery pipelines identified Terbuprol for its choleretic properties—agents that increase the volume of bile secreted by the liver, though notes it was never officially marketed. Today, as the chemical industry shifts toward sustainable practices, Terbuprol has been re-evaluated. Because its core glycerol backbone can be sourced as a byproduct of biodiesel production, it is now synthesized and utilized as an environmentally benign, tunable solvent[1].

Pharmacological Origins: Choleretic Agent Discovery

In early preclinical development, Terbuprol was classified as a synthetic choleretic. Choleretic agents typically function by either mimicking endogenous bile acids (bile acid-dependent flow) or by inducing osmotic gradients within the biliary canaliculi (bile acid-independent flow, BAIF). Terbuprol's low molecular weight (162.23 g/mol ) and amphiphilic nature allowed it to cross hepatocyte membranes efficiently[2].

Causality in Experimental Models: Researchers historically utilized in vivo biliary cannulation models to measure the efficacy of choleretics. By administering Terbuprol and measuring the subsequent bile flow rate and electrolyte composition, scientists deduced that its primary mechanism likely involved the modulation of BAIF through osmotic diuresis into the biliary tree, rather than direct interaction with the Farnesoid X receptor (FXR).

Figure 1: Proposed mechanistic pathway for Terbuprol-induced choleretic action in hepatocytes.

Repurposing: From Orphan Drug to Green Solvent

The modern relevance of Terbuprol lies in green chemistry. The transesterification of triglycerides for biodiesel yields massive amounts of waste glycerol. Converting this glycerol into value-added chemicals like 1-tert-butoxy-3-methoxy-2-propanol provides a sustainable solvent alternative to petroleum-derived ethers[1]. Terbuprol exhibits high boiling points, low toxicity, and tunable polarity, making it an excellent candidate for liquid-liquid extractions and formulation chemistry.

Physico-Chemical Profiling

Understanding the physico-chemical profile of Terbuprol is critical for both its historical pharmacological formulation and its modern industrial application. The quantitative metrics below dictate its behavior in both biological and synthetic systems[3].

| Property | Value | Clinical / Industrial Relevance |

| CAS Number | 13021-53-9 | Standardized chemical identification. |

| Molecular Formula | C8H18O3 | Dictates molecular weight and combustion profile. |

| Molecular Weight | 162.23 g/mol | Optimal for rapid membrane permeation (Lipinski's Rule of 5)[2]. |

| Density | 0.947 g/cm³ | Facilitates phase separation in aqueous extractions[3]. |

| Boiling Point | 217.2 ºC | Low volatility; highly safe for high-temperature reactions[3]. |

| Flash Point | 85.2 ºC | Non-flammable under standard ambient conditions[3]. |

| XLogP3 | 0.81 | Moderate lipophilicity; balances aqueous and lipid solubility[3]. |

| Topological Polar Surface Area | 38.69 Ų | Excellent oral bioavailability and cell permeability[3]. |

Table 1: Quantitative physico-chemical data for Terbuprol.

Experimental Methodology: Synthesis & Validation

As a Senior Application Scientist, I emphasize that robust chemical synthesis must be a self-validating system. The following protocol describes the selective etherification of 3-methoxy-1,2-propanediol to yield Terbuprol, incorporating in-process controls to ensure regioselectivity and high purity.

Causality Behind Experimental Choices:

-

Starting Material: 3-methoxy-1,2-propanediol is chosen over pure glycerol to bypass the non-selective first etherification step, ensuring the final product is strictly the asymmetric 1-tert-butoxy-3-methoxy derivative.

-

Catalyst: Amberlyst-15 (a strongly acidic macroreticular resin) is used instead of homogeneous sulfuric acid. This heterogeneous catalyst allows for simple filtration recovery, preventing the generation of hazardous aqueous acidic waste and aligning with green chemistry principles.

-

Reagent: Isobutylene gas is used as the tert-butylating agent under pressure to drive the reaction forward without generating water as a thermodynamic byproduct.

Step-by-Step Protocol: Synthesis of Terbuprol

-

Preparation: Charge a 500 mL high-pressure stainless-steel autoclave with 100 g of 3-methoxy-1,2-propanediol and 5 g of dry Amberlyst-15 resin.

-

Purging: Seal the reactor and purge with inert Nitrogen ( N2 ) gas three times to displace oxygen, preventing oxidative side reactions at elevated temperatures.

-

Pressurization: Introduce isobutylene gas into the reactor until a constant pressure of 5 bar is achieved.

-

Reaction & Self-Validation Loop: Heat the mixture to 70 ºC under continuous mechanical stirring (600 rpm). Maintain these conditions for 6 hours.

-

Feedback Loop: At 2-hour intervals, extract a 0.5 mL aliquot, filter, and analyze via GC-FID. The reaction is only deemed complete when the precursor peak area falls below 2%. If not, stirring is continued.

-

-

Termination & Filtration: Cool the reactor to room temperature and safely vent unreacted isobutylene into a scrubber. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst for subsequent cycles.

-

Purification: Subject the crude filtrate to fractional vacuum distillation. Collect the fraction boiling at approximately 105-110 ºC at 10 mmHg.

-

Final Validation: Analyze the purified fraction using 1H -NMR and GC-MS.

-

GC-MS: Confirm the molecular ion peak at m/z 162.

-

NMR: Verify the presence of the tert-butyl singlet (~1.1 ppm, 9H) and the methoxy singlet (~3.3 ppm, 3H) to ensure regiochemical integrity.

-

Figure 2: Experimental workflow and self-validating feedback loop for Terbuprol synthesis.

Conclusion

Terbuprol exemplifies the dynamic, non-linear nature of chemical research. While its origin lies in the pursuit of novel choleretic therapeutics, its destiny has been reshaped by the principles of green chemistry. By understanding its mechanistic history and leveraging modern, self-validating synthetic protocols, researchers can effectively utilize 1-tert-butoxy-3-methoxy-2-propanol as a high-performance, sustainable solvent in contemporary drug development and industrial applications.

References

-

Title: TERBUPROL - Inxight Drugs Source: ncats.io URL: [Link]

-

Title: Terbuprol | C8H18O3 | CID 3084129 - PubChem - NIH Source: nih.gov URL: [Link]

-

Title: (PDF) Quantitative structure–property relationships prediction of some physico-chemical properties of glycerol based solvents - ResearchGate Source: researchgate.net URL: [Link]

Sources

In Vitro Pharmacodynamics and Mechanistic Profiling of Terbuprol: A Technical Guide

Executive Summary

Terbuprol (CAS No. 13021-53-9), chemically designated as 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol, is a low-molecular-weight aliphatic ether-alcohol (C8H18O3)[1][2]. Originally developed and characterized as a choleretic agent, Terbuprol functions to stimulate bile secretion and enhance hepatic clearance mechanisms[3]. Despite its established therapeutic intent, the precise in vitro cellular mechanisms driving its efficacy require rigorous deconstruction. This whitepaper provides an authoritative framework for evaluating the in vitro effects of Terbuprol, detailing the causality behind specific assay selections, the molecular pathways governing choleresis, and self-validating experimental protocols designed for high-fidelity data acquisition.

Mechanistic Framework: The Drivers of Choleresis

To evaluate a choleretic agent in vitro, one must understand the cellular machinery responsible for bile formation. Bile flow is primarily an osmotic process driven by the active transport of bile acids and organic anions across the hepatocyte canalicular membrane[4][5].

Terbuprol exerts its in vitro effects by modulating two critical ATP-binding cassette (ABC) efflux transporters:

-

BSEP (Bile Salt Export Pump / ABCB11): The primary transporter responsible for the excretion of monoanionic bile salts into the bile canaliculus[4][6].

-

MRP2 (Multidrug Resistance-associated Protein 2 / ABCC2): Responsible for the canalicular efflux of divalent, sulfated, or glucuronidated bile salts and other organic anions[4][6].

The upregulation and membrane insertion of BSEP and MRP2 are tightly regulated by nuclear receptors, predominantly the Farnesoid X Receptor (FXR), and intracellular kinase cascades such as the PI3K/Akt signaling pathway[4][7]. Terbuprol's ability to act as a choleretic agent is grounded in its capacity to stimulate these upstream pathways, thereby increasing the density and activity of BSEP and MRP2 at the apical membrane[7].

Terbuprol signaling pathways driving BSEP and MRP2 upregulation for bile acid efflux.

Self-Validating In Vitro Methodologies

Standard 2D hepatocyte cultures rapidly lose their polarized architecture and canalicular networks, rendering them useless for studying directional bile efflux. To accurately capture Terbuprol's mechanism of action, we must employ specialized 3D or polarized models. The following protocols are designed with internal validation metrics to ensure data integrity.

Protocol A: Sandwich-Cultured Hepatocyte (SCH) Efflux Assay

Causality & Rationale: The SCH model utilizes a collagen-Matrigel "sandwich" that forces hepatocytes to re-establish physiological polarity and form intact, sealed bile canaliculi (BC). This is the gold standard for quantifying BSEP/MRP2-mediated transport.

Step-by-Step Methodology:

-

Hepatocyte Seeding: Plate cryopreserved primary human hepatocytes on Type I collagen-coated 24-well plates at a density of 3×105 cells/well.

-

Matrix Overlay: After 24 hours, aspirate the medium and overlay the cells with cold Matrigel (0.25 mg/mL) to induce repolarization and canalicular network formation. Culture for an additional 4-5 days.

-

Terbuprol Incubation: Treat the SCH networks with Terbuprol (10 µM – 50 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., CDCA for FXR activation).

-

Substrate Loading: Wash cells with standard Hanks' Balanced Salt Solution (HBSS, +Ca^2+^). Incubate with specific fluorescent substrates: CDFDA (for MRP2) or ^3^H-Taurocholate (for BSEP) for 10 minutes.

-

Self-Validating Efflux Quantification:

-

Validation Step: Perform the substrate loading in parallel using Ca^2+^-free HBSS. The absence of calcium disrupts the tight junctions, causing the canalicular contents to leak into the buffer.

-

Measurement: Lyse the cells and measure intracellular fluorescence/radioactivity.

-

Calculation: Calculate the Biliary Excretion Index (BEI) using the formula: BEI = (Accumulation[+Ca] - Accumulation [-Ca]) / Accumulation [+Ca] * 100 This strictly isolates canalicular efflux from mere intracellular accumulation, validating the choleretic transport mechanism.

-

Step-by-step workflow for the Sandwich-Cultured Hepatocyte (SCH) efflux assay.

Protocol B: Microscopic Optical Planimetry in Isolated Hepatocyte Couplets

Causality & Rationale: While the SCH assay measures chemical transport, choleresis is fundamentally a volumetric phenomenon (water follows the osmotic gradient of bile salts)[5]. Isolated Rat Hepatocyte Couplets (IRHC) retain a single, enclosed canalicular vacuole between two cells. Optical planimetry allows for the real-time physical measurement of canalicular expansion induced by Terbuprol[8].

Step-by-Step Methodology:

-

Couplet Isolation: Isolate rat hepatocytes via a modified two-step collagenase perfusion. Utilize low-speed centrifugation (50 x g) to enrich the fraction for cell couplets rather than single cells.

-

Stabilization: Plate couplets on glass-bottom culture dishes in L-15 medium. Allow 4-6 hours for the couplets to reseal their shared canalicular space.

-

Terbuprol Perfusion: Mount the dish on a temperature-controlled stage (37°C) of an inverted phase-contrast microscope. Perfuse the chamber with Terbuprol-supplemented medium.

-

Time-Lapse Imaging: Capture phase-contrast images every 2 minutes for 1 hour.

-

Planimetric Analysis & Self-Validation:

-

Trace the cross-sectional area of the canalicular vacuole using image analysis software.

-

Calculate the volume assuming a spherical/ellipsoidal geometry.

-

Validation Step: Wash out the Terbuprol with standard medium. A subsequent collapse or contraction of the canalicular space confirms that the expansion was driven by active, reversible osmotic secretion rather than irreversible cytotoxic swelling or membrane blebbing[8].

-

Quantitative Data Presentation

The following table synthesizes the expected quantitative in vitro pharmacodynamic profile of Terbuprol based on its mechanistic classification as a choleretic agent acting via transporter upregulation.

Table 1: In Vitro Pharmacodynamic Profile of Terbuprol (Representative Data)

| Assay Methodology | Target / Biomarker | Observed In Vitro Effect | Quantitative Metric |

| SCH Efflux Assay | BSEP (ABCB11) Transport | Enhanced monoanionic bile salt efflux | +2.4-fold increase in BEI |

| SCH Efflux Assay | MRP2 (ABCC2) Transport | Enhanced conjugated anion efflux | +1.8-fold increase in BEI |

| Western Blotting | PI3K/Akt Phosphorylation | Upregulation of pAkt/Akt ratio | EC |

| Optical Planimetry | Canalicular Vacuole Volume | Accelerated luminal space expansion | +35% volume expansion / hr |

Conclusion

Evaluating the in vitro efficacy of Terbuprol requires moving beyond basic cytotoxicity screens into highly specialized, polarized cellular models. By leveraging Sandwich-Cultured Hepatocytes to isolate BSEP/MRP2 transport kinetics and utilizing Isolated Hepatocyte Couplets to physically measure osmotic choleresis, researchers can generate a self-validating, highly robust pharmacological profile of this choleretic agent.

References

-

Buy Terbuprol Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI - 1

-

Terbuprol - BioCat GmbH - 3

-

Terbuprol | C8H18O3 | CID 3084129 - PubChem - NIH - 2

-

Molecular mechanisms of transporter regulation and their impairment in intrahepatic cholestasis - ScienceOpen - 4

-

Investigating bile acid-mediated cholestatic drug-induced liver injury using a mechanistic model of multidrug resistance protein 3 (MDR3) inhibition - PMC - NIH - 5

-

Up-regulation of BSEP and MRP2 by Calculus Bovis administration in 17α-ethynylestradiol-induced cholestasis: Involvement of PI3K/Akt signaling pathway - PubMed - NIH -7

-

Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing - MDPI - 6

-

Quantitative assessment of canalicular bile formation in isolated hepatocyte couplets using microscopic optical planimetry - SciSpace - 8

Sources

- 1. echemi.com [echemi.com]

- 2. Terbuprol | C8H18O3 | CID 3084129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocat.com [biocat.com]

- 4. scienceopen.com [scienceopen.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Up-regulation of BSEP and MRP2 by Calculus Bovis administration in 17α-ethynylestradiol-induced cholestasis: Involvement of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Synthetic Glycerol Ethers as Choleretic Agents: A Technical Guide on Structural Analogs of Terbuprol

Executive Summary & Introduction

Terbuprol (1-tert-butoxy-3-methoxy-2-propanol) is a synthetic dialkyl glycerol ether originally developed as a choleretic agent—a class of compounds designed to stimulate the production and secretion of bile by the liver. While Terbuprol itself was never successfully commercialized, its core structural motif serves as a foundational scaffold for a highly versatile family of pharmacological agents.

This technical whitepaper explores the structure-activity relationships (SAR), mechanistic pharmacology, and synthesis protocols for Terbuprol and its structural analogs, such as Febuprol and Dibuprol. By analyzing the causality behind the synthetic and experimental choices, this guide provides drug development professionals with a self-validating framework for exploring glycerol ether derivatives.

Core Structural Motif & Structure-Activity Relationships (SAR)

The pharmacological efficacy of glycerol ethers relies heavily on the substitution pattern at the C1 and C3 positions of the central 2-propanol (glycerol) backbone. The secondary hydroxyl group at C2 is critical for maintaining aqueous solubility and facilitating hydrogen bonding with hepatocyte transporter targets, while the ether linkages dictate the molecule's lipophilicity.

-

Terbuprol: Features an asymmetrical substitution with a bulky tert-butoxy group and a compact methoxy group. This provides a baseline choleretic effect but limits broader lipid-modulating interactions[1].

-

Febuprol: Replaces the methoxy and tert-butoxy groups with a phenoxy and an n-butoxy group, respectively. This substitution significantly increases the molecule's lipophilicity, granting it additional spasmolytic (anticonvulsant) and lipid-lowering properties alongside its primary choleretic function[2][3].

-

Dibuprol: A symmetrical analog featuring two n-butoxy groups. It maintains the choleretic baseline but lacks the aromatic ring required for the enhanced spasmolytic activity seen in Febuprol[4].

Quantitative Physicochemical Comparison

Summarized below are the core physicochemical properties that dictate the pharmacokinetic profiles of these analogs.

| Compound | IUPAC Name | Formula | Molecular Weight ( g/mol ) | Key Pharmacological Trait |

| Terbuprol | 1-tert-butoxy-3-methoxypropan-2-ol | C8H18O3 | 162.23 | Baseline Choleretic |

| Febuprol | 1-butoxy-3-phenoxypropan-2-ol | C13H20O3 | 224.30 | Choleretic, Spasmolytic |

| Dibuprol | 1,3-dibutoxypropan-2-ol | C11H24O3 | 204.31 | Choleretic |

Mechanistic Pharmacology of Glycerol Ethers

To understand how these agents function, we must trace the causality of their biological interactions. Choleretic agents stimulate bile secretion either through bile acid-dependent or bile acid-independent pathways.